Carbamazepine 10,11-epoxide-13C

LC-MS/MS Therapeutic Drug Monitoring Isotope Dilution Mass Spectrometry

Carbamazepine 10,11-epoxide-13C is the recommended ¹³C-labeled internal standard for LC-MS/MS quantification of the active carbamazepine metabolite in serum, plasma, and urine. Unlike deuterated analogs that exhibit chromatographic retention-time shifts and inferior ion-suppression compensation, this ¹³C SIL-IS co-elutes with the unlabeled analyte, ensuring accurate matrix-effect correction across the entire chromatographic peak. Validated for clinical TDM, pain prescription monitoring, and preclinical PK studies, it delivers inter-assay CVs as low as 7%. The non-exchangeable ¹³C label guarantees long-term method robustness—critical for regulatory-compliant bioanalytical data. Available as a certified reference material solution (100 µg/mL in methanol) or neat powder.

Molecular Formula C15H12N2O2
Molecular Weight 253.26 g/mol
Cat. No. B12392590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine 10,11-epoxide-13C
Molecular FormulaC15H12N2O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
InChIInChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13+1
InChIKeyZRWWEEVEIOGMMT-KCKQSJSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbamazepine 10,11-epoxide-13C: Stable Isotope-Labeled Internal Standard for LC-MS/MS Therapeutic Drug Monitoring


Carbamazepine 10,11-epoxide-13C is a stable isotope-labeled analog of carbamazepine-10,11-epoxide (CBZ-E), the primary pharmacologically active metabolite of the anticonvulsant drug carbamazepine [1]. The compound incorporates carbon-13 (¹³C) isotope labeling at specific positions within the molecule, enabling its use as an internal standard in quantitative mass spectrometry applications . Carbamazepine-10,11-epoxide is formed primarily via CYP3A4-mediated epoxidation in human liver and exhibits anticonvulsant activity comparable to the parent drug while also being implicated in certain carbamazepine-associated side effects [1].

Why Carbamazepine 10,11-epoxide-13C Cannot Be Substituted with Unlabeled CBZ-E or Deuterated Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification of carbamazepine-10,11-epoxide in biological matrices, substituting the ¹³C-labeled internal standard with unlabeled CBZ-E introduces matrix effects that compromise accuracy, while deuterated analogs (e.g., CBZ-EP-²H₈) exhibit chromatographic retention time shifts relative to the analyte and demonstrate inferior ion suppression compensation [1]. A systematic evaluation of commercially available stable isotope-labeled internal standards (SIL-ISs) for CBZ and CBZ-EP quantification demonstrated that ¹³C- or ¹⁵N-labeled ISs provide superior precision and accuracy compared to ²H-labeled alternatives, leading to the explicit recommendation that ¹³C-labeled ISs be used instead of deuterated ISs for human serum analysis [1].

Quantitative Differentiation Evidence: Carbamazepine 10,11-epoxide-13C vs. Deuterated and Unlabeled Comparators


Superior Ion Suppression Compensation with ¹³C-Labeled vs. ²H-Labeled CBZ-EP Internal Standards

A head-to-head systematic evaluation of six SIL-ISs (CBZ-²H₁₀, CBZ-¹³C₆, CBZ-²H₂,¹⁵N, CBZ-EP-²H₈, CBZ-EP-¹³C₆, and phenacetin) for CBZ and CBZ-EP quantification demonstrated that ¹³C- or ¹⁵N-labeled ISs provide improved compensation for ion suppression effects compared to ²H-labeled ISs [1]. The study, which systematically evaluated sample preparation, chromatographic separation, ion suppression, precision, and accuracy, concluded that the use of ¹³C or ¹⁵N labeled ISs instead of ²H labelled ISs is recommended for quantification of CBZ and CBZ-EP in human serum by LC-MS/MS [1].

LC-MS/MS Therapeutic Drug Monitoring Isotope Dilution Mass Spectrometry

Elimination of Chromatographic Retention Time Shifts: ¹³C-Labeled vs. ²H-Labeled Internal Standards

The systematic evaluation of SIL-ISs revealed that ²H-labeled ISs elute slightly earlier than their corresponding analytes during chromatographic separation, a phenomenon not observed with ¹³C-labeled ISs [1]. This retention time difference in deuterated analogs introduces variability in matrix effect compensation across the chromatographic peak, whereas ¹³C-labeled compounds co-elute precisely with the unlabeled analyte, ensuring consistent matrix effect correction throughout peak integration [1].

LC-MS/MS Chromatographic Separation Stable Isotope Labeling

Validated Assay Precision with Position-Specific ¹³C-Labeled CBZ-EP as Internal Standard

Carbamazepine-10,11-epoxide containing 90% ¹³C at position 10 was synthesized and utilized as an internal standard for the quantitative analysis of CBZ and CBZ-EP from plasma of treated rhesus monkeys [1]. The GC/CI/MS assay, validated over a two-month period with 16-18 standard curves, achieved a precision of 7% coefficient of variation (CV) for CBZ-EP at 0.2 µg/mL and 11% CV at 0.02 µg/mL [1]. This provides a quantitative benchmark for assay performance achievable with ¹³C-labeled CBZ-EP internal standards.

GC/CI/MS Method Validation Preclinical Pharmacokinetics

Isotopic Label Stability: ¹³C vs. ²H in Biological Matrices

Deuterium labels positioned on certain carbon atoms are susceptible to proton-deuterium exchange under specific conditions, including when situated adjacent to carbonyl groups or in some aromatic positions . In contrast, ¹³C and ¹⁵N isotopes are structurally incapable of exchange with matrix protons, providing invariant mass difference throughout sample preparation, storage, and analysis . While deuterium labeling is more cost-effective, the non-exchangeable nature of ¹³C labels eliminates a potential source of analytical variability in long-term or multi-laboratory studies .

Stable Isotope Labeling LC-MS/MS Method Development

Multi-¹³C Labeling (¹³C₆) vs. Single-¹³C: Mass Difference Optimization for LC-MS/MS

The ¹³C₆-labeled variant (Carbamazepine-10,11-epoxide-¹³C₆) provides a mass difference of +6 Da relative to unlabeled CBZ-EP, compared to +1 Da for the single ¹³C-labeled version . For small drug molecules (molecular weight less than 1,000 Da), a mass difference of three or more mass units is generally required to avoid spectral overlap between the analyte and internal standard isotope peaks . The ¹³C₆ variant meets this requirement with substantial margin, whereas the single ¹³C variant (+1 Da) may be insufficient for certain high-resolution or complex-matrix applications .

LC-MS/MS Isotope Dilution Certified Reference Materials

Pharmacological Activity of the Unlabeled Analyte: CBZ-E as an Active Metabolite Requiring Independent Monitoring

Carbamazepine-10,11-epoxide is a pharmacologically active metabolite with intrinsic anticonvulsant effects. In cultured bovine adrenal medullary cells, CBZ-E inhibited carbachol-induced ²²Na⁺ influx, ⁴⁵Ca²⁺ influx, and catecholamine secretion with an IC₅₀ of 0.26 µg/mL, whereas the inactive metabolite carbamazepine-10,11-diol (CBZ-D) showed no inhibition [1]. CBZ-E also inhibited high K⁺-evoked ⁴⁵Ca²⁺ influx and catecholamine secretion with an IC₅₀ of 0.3 µg/mL [1]. This intrinsic pharmacological activity justifies independent therapeutic monitoring of CBZ-E levels alongside parent carbamazepine, as CBZ-E contributes to both therapeutic efficacy and potential toxicity [1].

Therapeutic Drug Monitoring Pharmacology Epilepsy

Primary Application Scenarios for Carbamazepine 10,11-epoxide-13C Procurement


Clinical Therapeutic Drug Monitoring (TDM) of Carbamazepine in Epilepsy Patients

Carbamazepine 10,11-epoxide-13C (particularly the ¹³C₆ variant) is the recommended internal standard for LC-MS/MS quantification of CBZ-EP in human serum, as systematic evaluation has demonstrated that ¹³C-labeled ISs provide superior ion suppression compensation and better precision/accuracy compared to deuterated alternatives [1]. The compound's co-elution with unlabeled CBZ-EP ensures consistent matrix effect correction across the chromatographic peak, a critical requirement for clinical TDM where precise dosing decisions depend on accurate drug and metabolite level measurements [1]. Procurement of ¹³C-labeled CBZ-EP enables laboratories to meet the analytical performance standards required for epilepsy therapeutic management, where both CBZ and its active metabolite CBZ-EP must be monitored to optimize efficacy and avoid toxicity [2].

Preclinical Pharmacokinetic and Metabolism Studies of Carbamazepine

For preclinical pharmacokinetic studies in animal models, Carbamazepine 10,11-epoxide-13C provides validated internal standardization with demonstrated assay precision. The original stable isotope methodology using position-specific 90% ¹³C-labeled CBZ-EP achieved inter-assay CVs of 7% at 0.2 µg/mL and 11% at 0.02 µg/mL in rhesus monkey plasma over a two-month validation period [1]. This established performance benchmark supports the use of ¹³C-labeled CBZ-EP in regulatory-compliant preclinical PK studies where method robustness and reproducibility are essential for submission-quality data [1].

Analytical Method Development and Validation for Regulatory Submission

Carbamazepine 10,11-epoxide-13C is fully characterized as a reference standard compliant with regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), and Quality Control (QC) applications during pharmaceutical synthesis and formulation development [1]. The compound serves as a reference standard for traceability against pharmacopeial standards (USP or EP), making it suitable for laboratories developing validated bioanalytical methods for regulatory submissions [1]. The non-exchangeable nature of ¹³C labels eliminates deuterium-hydrogen exchange variability that can compromise long-term method robustness, ensuring consistent performance throughout method lifecycle [2].

Clinical Toxicology and Urine Drug Testing

The certified reference material formulation of Carbamazepine-10,11-epoxide-13C₆ (100 µg/mL in methanol, ampule format) is specifically validated for use in clinical toxicology, pain prescription monitoring, and urine drug testing applications [1]. The Snap-N-Spike® certified format provides ready-to-use, concentration-verified internal standard solutions that eliminate weighing and dissolution variability, reducing pre-analytical error in high-throughput clinical toxicology workflows [1]. The ¹³C₆ labeling provides a +6 Da mass difference, ensuring unambiguous spectral separation from the unlabeled analyte in complex urine matrices where endogenous interferences are prevalent [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbamazepine 10,11-epoxide-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.